molecular formula C16H14N2O B1148938 2-amino-3-(1-naphthylmethyloxy)pyridine CAS No. 107229-66-3

2-amino-3-(1-naphthylmethyloxy)pyridine

Cat. No.: B1148938
CAS No.: 107229-66-3
M. Wt: 250
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(1-naphthylmethyloxy)pyridine is a functionalized pyridine derivative designed as a versatile scaffold for pharmaceutical research and drug discovery. The compound integrates a naphthalene system, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets, with an aminopyridine moiety . This specific molecular architecture is characteristic of compounds explored as potential ligands for various receptors and enzymes . The naphthyridine core, a related diazanaphthalene structure, is recognized as a privileged heterocyclic system in medicinal chemistry, capable of providing ligands for several receptors in the body . Such bifunctional structures are of significant interest in the development of tyrosine kinase inhibitors and other targeted therapeutic agents, where the substitution pattern on the core scaffold is critical for biological activity and receptor selectivity . Researchers utilize this compound as a key synthetic intermediate to construct more complex polyheterocyclic systems, such as 1,6-naphthyridin-2(1H)-ones, which represent a large family of over 17,000 compounds with documented biomedical applications . Its utility extends to serving as a building block in multicomponent reactions catalyzed by various systems, including magnetic nanoparticles, for the synthesis of densely functionalized pyridine analogs . This reagent is intended for use in exploratory synthesis, hit-to-lead optimization, and structure-activity relationship (SAR) studies strictly within a laboratory research setting.

Properties

CAS No.

107229-66-3

Molecular Formula

C16H14N2O

Molecular Weight

250

Synonyms

2-amino-3-(1-naphthylmethyloxy)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2-Amino-6-Phenethylpyridine (Fig. 3a, ): This compound has an amino group at position 2 and a phenethyl group at position 4. Unlike the naphthylmethoxy group in the target compound, the phenethyl substituent is less bulky and lacks aromatic conjugation, reducing π-π interactions. In BACE-1 inhibition studies, this derivative showed moderate activity (IC₅₀ ~10 μM), suggesting that bulky aromatic groups at position 3 (as in the target compound) may enhance binding affinity .
  • 2-Amino-3-(Trifluoromethyl)Pyridine (): The trifluoromethyl group at position 3 is electron-withdrawing, altering the pyridine ring’s electronic properties compared to the electron-donating naphthylmethoxy group.

Solubility and Pharmacokinetics

  • The naphthylmethoxy group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., methoxy or trifluoromethyl groups). This trade-off between lipophilicity and bioavailability is a critical consideration in drug design .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituent (Position) Molecular Weight Key Biological Activity Reference
2-Amino-3-(1-naphthylmethyloxy)pyridine 1-Naphthylmethoxy (3) 266.3 g/mol Hypothesized BACE-1 inhibition
2-Amino-6-phenethylpyridine Phenethyl (6) 214.3 g/mol BACE-1 IC₅₀ ~10 μM
2-Amino-3-(trifluoromethyl)pyridine Trifluoromethyl (3) 162.1 g/mol Intermediate for agrochemicals
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine Chlorophenyl (4) 311.8 g/mol Antimicrobial (MIC 0.5–8 μg/mL)

Preparation Methods

Reaction Mechanism

The primary route involves alkylation of 2-amino-3-hydroxypyridine with 1-(bromomethyl)naphthalene under basic conditions. The hydroxyl group at the 3-position acts as a nucleophile, displacing bromide to form the ether linkage.

Reagents :

  • 2-Amino-3-hydroxypyridine (1 eq)

  • 1-(Bromomethyl)naphthalene (1.2 eq)

  • Potassium carbonate (2 eq)

  • Dimethylformamide (DMF), 80°C, 12 hours

Yield : 68–72%

Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF > DMSO > THFDMF maximizes nucleophilicity
Temperature80–90°CHigher temps reduce side products
BaseK₂CO₃ > NaH > Et₃NK₂CO₃ minimizes hydrolysis

Challenges : Competing O- vs. N-alkylation requires careful pH control (pH 8–9).

Mitsunobu Reaction for Ether Formation

Protocol Overview

This method employs Mitsunobu conditions to couple 2-amino-3-hydroxypyridine with 1-naphthylmethanol.

Reagents :

  • 2-Amino-3-hydroxypyridine (1 eq)

  • 1-Naphthylmethanol (1.5 eq)

  • Triphenylphosphine (1.2 eq)

  • Diethyl azodicarboxylate (DEAD, 1.2 eq)

  • THF, 0°C → RT, 6 hours

Yield : 82–85%

Advantages Over Alkylation

  • Regioselectivity : Mitsunobu avoids N-alkylation byproducts.

  • Efficiency : Completed in 6 hours vs. 12 hours for alkylation.

Limitations : High cost of DEAD and PPh₃ limits industrial scalability.

Multi-Component Synthesis Using Magnesium Oxide Catalysis

One-Pot Assembly

Adapted from nanocrystalline MgO-mediated protocols, this method constructs the pyridine core and naphthylmethyloxy group simultaneously.

Reagents :

  • 2-Cyanoacetamide (1 eq)

  • 1-Naphthaldehyde (1 eq)

  • Malononitrile (1 eq)

  • Nanocrystalline MgO (20 mol%), ethanol, reflux, 8 hours

Yield : 55–60%

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation followed by cyclization:

  • MgO activates the aldehyde for nucleophilic attack.

  • Intermediate enolate undergoes [4+2] cyclization.

  • Aromatization via elimination of HCN and H₂O.

Table: Catalyst Screening

CatalystYield (%)Reaction Time (h)
MgO588
ZnO4210
Al₂O₃3512

Reductive Amination Pathway

Stepwise Synthesis

This two-step approach first synthesizes 2-nitro-3-(1-naphthylmethyloxy)pyridine, followed by nitro reduction.

Step 1 : Nitration of 3-(1-naphthylmethyloxy)pyridine

  • HNO₃/H₂SO₄, 0°C → 25°C, 4 hours
    Step 2 : Catalytic Hydrogenation

  • H₂ (1 atm), 10% Pd/C, ethanol, 6 hours

Overall Yield : 65–70%

Critical Note : Nitration regioselectivity depends on directing effects; the naphthylmethoxy group favors para-substitution (C-2 position).

Ullmann-Type Coupling for Challenging Substrates

Copper-Catalyzed Coupling

For sterically hindered substrates, Ullmann coupling between 2-amino-3-iodopyridine and 1-naphthylmethanol is effective.

Conditions :

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cs₂CO₃ (2 eq), DMSO, 110°C, 24 hours

Yield : 50–55%

Table: Ligand Screening

LigandYield (%)
1,10-Phenanthroline55
L-Proline38
No ligand<10

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Alkylation68–72LowHigh95
Mitsunobu82–85HighModerate98
Multi-Component55–60ModerateLow90
Reductive Amination65–70ModerateHigh97
Ullmann Coupling50–55HighLow92

Key Takeaway : The Mitsunobu reaction offers the best yield and purity but is cost-prohibitive for large-scale production. Alkylation remains the most industrially viable method.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluent = ethyl acetate/hexane (3:7)

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H), 7.92–7.85 (m, 3H), 7.54–7.48 (m, 4H), 5.32 (s, 2H), 4.87 (s, 2H)

  • HRMS : m/z calcd for C₁₆H₁₄N₂O [M+H]⁺: 267.1128; found: 267.1131

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-amino-3-(1-naphthylmethyloxy)pyridine, and how is structural confirmation achieved?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the 1-naphthylmethyloxy group at the pyridine C3 position can be achieved via Mitsunobu reactions or alkylation under basic conditions. Post-synthesis, characterization requires 1H/13C NMR to confirm regiochemistry and substituent orientation, mass spectrometry (MS) for molecular weight validation, and IR spectroscopy to identify functional groups like amino and ether linkages. Purity assessment via HPLC is critical to avoid confounding biological results .

Advanced: How can steric hindrance from the naphthyl group be mitigated during synthesis to improve yield?

Answer:
Steric challenges arise during the introduction of the bulky 1-naphthylmethyloxy moiety. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalytic systems : Palladium or copper catalysts facilitate coupling reactions under mild conditions.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
    Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound .

Basic: Which in vitro assays are suitable for preliminary anticancer evaluation of this compound?

Answer:

  • Tubulin polymerization assays : To assess antimitotic potential, as seen in structurally related 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)pyridine derivatives .
  • Cell viability assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • DNA synthesis inhibition : Measure via 3H-thymidine incorporation to evaluate antiproliferative mechanisms .

Advanced: How do structural modifications at the 3-(1-naphthylmethyloxy) position affect biological activity and pharmacokinetics?

Answer:

  • Electron-withdrawing/donating groups : Modulate binding affinity to targets like tubulin. For example, methoxy groups enhance solubility but may reduce membrane permeability .
  • Naphthyl vs. phenyl substituents : Bulkier naphthyl groups improve target engagement but increase molecular weight, potentially reducing bioavailability.
  • Amino group functionalization : Acetylation or alkylation alters metabolic stability, as observed in pyridine-based prodrugs .

Basic: What are common challenges in interpreting NMR spectra for this compound?

Answer:

  • Aromatic signal overlap : The naphthyl group’s protons create complex splitting patterns (e.g., δ 7.2–8.5 ppm). Use 2D NMR (COSY, HSQC) to resolve coupling networks.
  • Dynamic proton exchange : The amino group’s protons may broaden signals; deuterated solvents or temperature variation can mitigate this .

Advanced: How should researchers address contradictory cytotoxicity data across studies?

Answer:

  • Standardize assay conditions : Use identical cell lines, passage numbers, and incubation times.
  • Purity verification : Confirm compound integrity via elemental analysis or LC-MS to rule out degradation products.
  • Mechanistic redundancy : Combine tubulin polymerization assays with cell cycle analysis (flow cytometry) to validate findings .

Basic: What computational tools aid in predicting the binding mode of this compound to biological targets?

Answer:

  • Molecular docking (AutoDock, Glide) : Model interactions with tubulin or kinase active sites.
  • QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity trends.
  • MD simulations : Assess binding stability over time, particularly for the naphthyl group’s hydrophobic interactions .

Advanced: What strategies optimize bioavailability without compromising activity?

Answer:

  • Prodrug design : Convert the amino group to a hydrolyzable carbamate or amide.
  • Salt formation : Hydrochloride salts improve aqueous solubility, as seen in pyridine dihydrochloride derivatives .
  • Nanoparticle encapsulation : Enhances tumor targeting and reduces systemic toxicity .

Basic: How does this compound compare to other 2-amino-3-alkoxypyridine derivatives in antimicrobial studies?

Answer:

  • Enhanced lipophilicity : The naphthyl group may improve penetration through bacterial membranes compared to benzyl or methyl substituents.
  • Broad-spectrum testing : Prioritize Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), using agar diffusion or microdilution assays .

Advanced: What mechanistic studies are critical to elucidate off-target effects?

Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases to identify unintended inhibition.
  • CYP450 inhibition assays : Assess metabolic interference using liver microsomes.
  • Transcriptomics : RNA-seq can reveal pathways affected beyond the primary target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.